Didodecyl 2-methylidenebutanedioate

Description

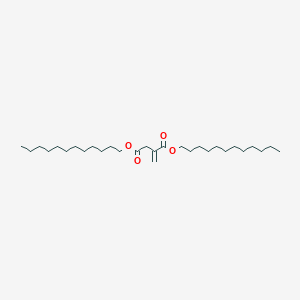

Didodecyl 2-methylidenebutanedioate is a diester derived from 2-methylidenebutanedioic acid (HOOC-CH₂-C(=CH₂)-COOH) and dodecyl (lauryl) alcohol. This compound is structurally characterized by two long-chain dodecyl ester groups, which enhance lipophilicity and influence applications in polymer chemistry, surfactants, or specialty lubricants.

Properties

CAS No. |

2094-76-0 |

|---|---|

Molecular Formula |

C29H54O4 |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

didodecyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C29H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-32-28(30)26-27(3)29(31)33-25-23-21-19-17-15-13-11-9-7-5-2/h3-26H2,1-2H3 |

InChI Key |

DLBIZQBMDGOEFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits . The process may also involve steps like vacuum rotary evaporation and tangential flow ultrafiltration to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Didodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Esterification: The compound is formed through the esterification of maleic anhydride with dodecyl alcohol.

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and dodecyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Esterification: Maleic anhydride, dodecyl alcohol, sulfuric acid or acid ion exchange resin.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired outcome.

Major Products Formed

Hydrolysis: Maleic acid and dodecyl alcohol.

Esterification: this compound.

Scientific Research Applications

Didodecyl 2-methylidenebutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of didodecyl 2-methylidenebutanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and dodecyl alcohol, which may exert biological effects. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dilauryl Citrate (CAS 25637-88-1)

- Structure : Derived from citric acid (1,2,3-propanetricarboxylic acid), with two dodecyl ester groups and one free carboxylic acid group.

- Molecular Formula : C₃₀H₅₆O₇ .

- Key Properties :

- Applications : Used in cosmetics as an emollient or stabilizer due to its biocompatibility and lipid-solubility .

Diethyl Dodecanedioate (CAS N/A)

- Structure : Diethyl ester of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH).

- Molecular Formula : C₁₆H₂₈O₄ .

- Key Properties :

- Applications : Likely used in plasticizers, lubricants, or fragrance carriers due to its volatility and ester functionality .

Didodecyl 3,3′-Thiodipropionate (CAS N/A)

- Structure : Diester of 3,3′-thiodipropionic acid (S(CH₂CH₂COOH)₂) with dodecyl alcohol.

- Molecular Formula : Estimated C₃₂H₅₈O₄S .

- Key Properties :

- Applications : Stabilizer in polyolefins (e.g., polyethylene) to prevent oxidative degradation .

Data Table: Comparative Analysis

*Inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.